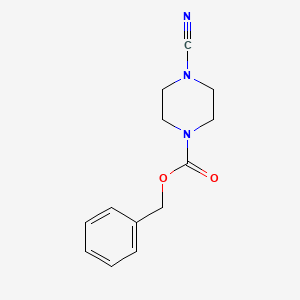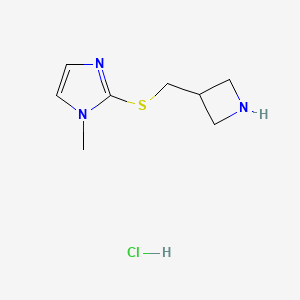
2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis
The molecular weight of the compound is 219.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
One study focused on the synthesis of indolyl azetidinones, including compounds related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride. These compounds were evaluated for their anti-inflammatory activity, comparing their effectiveness and ulcerogenic activities to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, R. et al., 1990).
Radiosensitization and Cytotoxicity
Research has been conducted on analogues of 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride for their potential as radiosensitizers and selective cytotoxic agents for hypoxic tumor cells. This includes studies on azetidinones and aziridines that exhibit varying degrees of biological activity, including radiosensitization (Suto, M. et al., 1991).
Antimicrobial Activity
Compounds structurally related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride have been synthesized and tested for their antimicrobial activities. These include studies on the efficacy of such compounds against various bacteria and fungi, showcasing their potential as antimicrobial agents (Rekha, T. et al., 2019).
Analgesic and Anti-Inflammatory Evaluation
Related compounds have also been synthesized and assessed for their analgesic and anti-inflammatory properties. These studies help in understanding the structure-activity relationship (SAR) and the impact of specific molecular substitutions on their biological activities (Jadhav, V. B. et al., 2008).
Synthesis and Pharmacological Evaluation
Various derivatives, including those related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride, have been synthesized and evaluated for their pharmacological properties. This research includes the exploration of their antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Mistry, K. & Desai, K. R., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-11-3-2-10-8(11)12-6-7-4-9-5-7;/h2-3,7,9H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBEOBZTXXECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




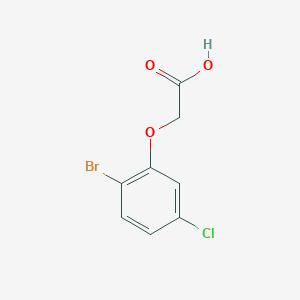






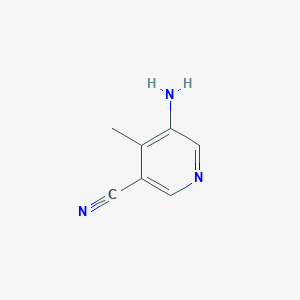
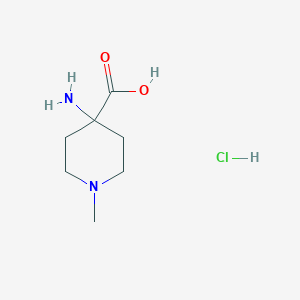
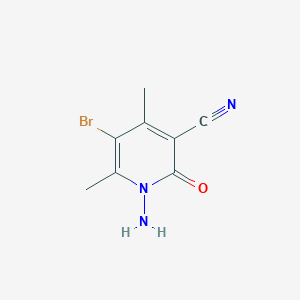
![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)
